1-(4-Fluorobenzoyl)-4-phenylpiperidine-4-carboxylic acid
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Overview
Description
1-(4-Fluorobenzoyl)-4-phenylpiperidine-4-carboxylic acid is an organic compound that features a piperidine ring substituted with a 4-fluorobenzoyl group and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Fluorobenzoyl)-4-phenylpiperidine-4-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common method involves the Friedel-Crafts acylation reaction, where 4-fluorobenzoyl chloride reacts with a piperidine derivative in the presence of a Lewis acid catalyst such as aluminum chloride . The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(4-Fluorobenzoyl)-4-phenylpiperidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
1-(4-Fluorobenzoyl)-4-phenylpiperidine-4-carboxylic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antituberculosis activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-Fluorobenzoyl)-4-phenylpiperidine-4-carboxylic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to a biological response. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
4-Fluorobenzoic acid: A simpler analog with a single fluorobenzoyl group.
4-(4-Fluorobenzyl)piperidine: A related compound with a benzyl group instead of a benzoyl group.
Uniqueness
1-(4-Fluorobenzoyl)-4-phenylpiperidine-4-carboxylic acid is unique due to its combination of a piperidine ring, a phenyl group, and a fluorobenzoyl group. This unique structure imparts specific chemical and biological properties that are not observed in simpler analogs.
Properties
Molecular Formula |
C19H18FNO3 |
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Molecular Weight |
327.3 g/mol |
IUPAC Name |
1-(4-fluorobenzoyl)-4-phenylpiperidine-4-carboxylic acid |
InChI |
InChI=1S/C19H18FNO3/c20-16-8-6-14(7-9-16)17(22)21-12-10-19(11-13-21,18(23)24)15-4-2-1-3-5-15/h1-9H,10-13H2,(H,23,24) |
InChI Key |
SMTGVMNMSJIORZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1(C2=CC=CC=C2)C(=O)O)C(=O)C3=CC=C(C=C3)F |
Origin of Product |
United States |
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